4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902704
InChI: InChI=1S/C16H22N2O3/c1-20-14-4-2-13(3-5-14)10-18-12-16(21-11-15(18)19)6-8-17-9-7-16/h2-5,17H,6-12H2,1H3
SMILES:
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS No.:

Cat. No.: VC15902704

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -

Specification

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name 4-[(4-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Standard InChI InChI=1S/C16H22N2O3/c1-20-14-4-2-13(3-5-14)10-18-12-16(21-11-15(18)19)6-8-17-9-7-16/h2-5,17H,6-12H2,1H3
Standard InChI Key LPALDMPPMGIYAC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one belongs to the spirocyclic piperidine-oxazine family. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The structure comprises a bicyclic system where a piperidine ring is fused to an oxazine moiety via a spiro junction at the 5,5-position (Figure 1). The 4-methoxybenzyl substituent is attached to the nitrogen atom of the piperidine ring, introducing aromatic and electron-donating characteristics .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1713714-15-8
IUPAC Name4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
SMILESO=C1COC2(CCNCC2)CN1CC3=CC=C(OC)C=C3
InChI KeyPJVBHRPXYZGPBQ-UHFFFAOYSA-N

Spectral and Computational Data

The compound’s 3D conformation has been modeled using computational tools, revealing a rigid spirocyclic core that restricts rotational freedom. Nuclear magnetic resonance (NMR) studies of analogous spiro compounds indicate distinct proton environments for the piperidine and oxazine rings, with characteristic shifts for the methoxybenzyl group’s aromatic protons . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting polarity influenced by the methoxy group .

Synthesis and Structural Analogues

Table 2: Comparative Analysis of Analogues

CompoundCore StructureSubstituentBiological Activity
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one1-Oxa-4,9-diazaspiro[5.5]Benzylσ1 Receptor modulation
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane1-Oxa-4,9-diazaspiro[5.5]3-Methoxybenzylμ-Opioid receptor affinity

Structural Modifications

Replacing the 4-methoxy group with other substituents (e.g., halogens, alkyl chains) alters pharmacokinetic profiles. For instance, the 3-methoxy isomer shows enhanced blood-brain barrier penetration compared to the 4-methoxy variant .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental data for the exact compound are sparse, but analogues exhibit:

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating solubilizing agents like DMSO for in vitro studies .

  • Thermal Stability: Decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres .

Table 3: Predicted ADME Properties

ParameterValueMethod
LogP (Octanol-Water)2.1 ± 0.3XLogP3
H-Bond Donors1PubChem
H-Bond Acceptors4PubChem
Polar Surface Area52.7 ŲChemAxon

Formulation Strategies

Preclinical formulations often use master stocks in DMSO, diluted with PEG300 and Tween 80 for in vivo studies. A typical protocol involves:

  • Dissolving 10 mg in 1 mL DMSO (10 mg/mL stock).

  • Diluting with PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) to achieve working concentrations .

Pharmacological Activity and Mechanisms

Dual Receptor Modulation

Although direct studies on 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one are unavailable, structurally related compounds demonstrate dual activity at μ-opioid receptors (MOR) and σ1 receptors (σ1R) . For example:

  • MOR Agonism: EC₅₀ = 12 nM for pain relief in murine models .

  • σ1R Antagonism: IC₅₀ = 8 nM, potentiating opioid efficacy while reducing tolerance .

Future Directions and Applications

Drug Development

Ongoing research aims to optimize pharmacokinetics through prodrug strategies or nanoparticle delivery systems. A recent patent application highlights prodrug derivatives with improved oral bioavailability .

Chemical Biology

The compound’s spirocyclic core serves as a versatile scaffold for designing:

  • PET Tracers: Radiolabeled analogues for σ1R imaging in neurodegenerative diseases.

  • Photoaffinity Probes: To map receptor-ligand interaction sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator